2,3,7,8-Tetrabromo-1-ethoxyoctane
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Overview
Description
2,3,7,8-Tetrabromo-1-ethoxyoctane is a brominated organic compound with the molecular formula C10H18Br4O. It is known for its significant bromine content, which imparts unique chemical properties and reactivity. This compound is often utilized in various scientific and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetrabromo-1-ethoxyoctane typically involves the bromination of 1-ethoxyoctane. The reaction is carried out in the presence of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process. The reaction proceeds through a free radical mechanism, resulting in the substitution of hydrogen atoms with bromine atoms at the 2, 3, 7, and 8 positions of the octane chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetrabromo-1-ethoxyoctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of ethoxy-substituted octane derivatives.
Reduction: Formation of partially brominated octanes.
Oxidation: Formation of brominated alcohols or carboxylic acids.
Scientific Research Applications
2,3,7,8-Tetrabromo-1-ethoxyoctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetrabromo-1-ethoxyoctane involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,7,8-Tetrabromo-1-octanol
- 2,3,7,8-Tetrabromo-1-octane
- 2,3,7,8-Tetrabromo-1-butoxyoctane
Uniqueness
2,3,7,8-Tetrabromo-1-ethoxyoctane is unique due to its ethoxy group, which imparts different solubility and reactivity characteristics compared to its analogs. The presence of the ethoxy group can influence the compound’s interaction with other molecules and its overall chemical behavior .
Properties
CAS No. |
57518-95-3 |
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Molecular Formula |
C10H18Br4O |
Molecular Weight |
473.86 g/mol |
IUPAC Name |
2,3,7,8-tetrabromo-1-ethoxyoctane |
InChI |
InChI=1S/C10H18Br4O/c1-2-15-7-10(14)9(13)5-3-4-8(12)6-11/h8-10H,2-7H2,1H3 |
InChI Key |
IRXPGRUNULOOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C(CCCC(CBr)Br)Br)Br |
Origin of Product |
United States |
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